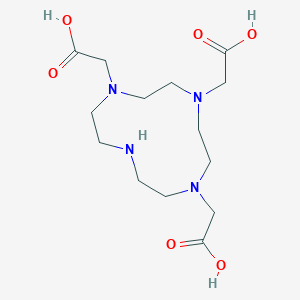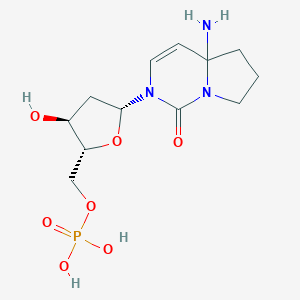
1H-Benzotriazol-4-carbonsäuremethylester
Übersicht
Beschreibung
Es ist wirksam gegen ein breites Spektrum an gramnegativen und einigen grampositiven Bakterien, einschließlich Stämmen, die gegen Gentamicin resistent sind . Diese Verbindung wird hauptsächlich in Forschungseinrichtungen eingesetzt und ist für ihre starken antibakteriellen Eigenschaften bekannt.
Wissenschaftliche Forschungsanwendungen
Netilmicin sulfate is widely used in scientific research due to its potent antibacterial properties. Its applications include:
Chemistry: Used as a reference compound in the development of new antibiotics.
Biology: Employed in studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industry: Used in the development of antibacterial coatings and materials
Wirkmechanismus
Target of Action
1H-Benzotriazole-4-carboxylic acid methyl ester, also known as methyl 1H-1,2,3-benzotriazole-4-carboxylate or methyl 2H-benzotriazole-4-carboxylate, is a type of benzotriazole (BT) compound . BTs are highly produced chemicals that are commonly used in the manufacture of aircraft de-icing/antifreeze fluids (ADAFs), coolants, and more . They have been detected in a variety of water environments, causing health hazards to aquatic species and humans .
Mode of Action
The degradation mechanisms of this compound in the aqueous phase are initiated by hydroxyl radicals (·OH) using a theoretical calculation method . Addition reactions are the main type of reactions of ·OH with this compound . The total rate constants for the reactions of this compound with ·OH at 298 K are significant, indicating that the compound readily reacts with ·OH .
Biochemical Pathways
7-hydroxy-1H-benzotriazole (1-P1) and 4-hydroxy-benzotriazoles (1-P2) are important transformation products of this compound . After successive reactions with ·OH, 1-P1 and 1-P2 can be successively converted to 4,7-dihydroxy-1H-benzotriazole (1-P7), 4,7-dione-1H-benzotriazole (1-P8), and 1,2,3-triazole-4,5-dicarboxylic acid (1-P9) . These transformations are consistent with the product compositions detected in the experiments .
Pharmacokinetics
The degradation mechanisms and transformation products suggest that the compound undergoes significant changes in the presence of ·oh radicals .
Result of Action
The toxicity assessment indicated that the acute toxicity and chronic toxicity of the resulting transformation products are significantly reduced compared to the original compound as the degradation process progressed . Ultimately, these transformation products showed no harm to all three aquatic organisms (fish, daphnia, and green algae) .
Action Environment
The reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of this compound . This suggests that environmental factors such as temperature can influence the compound’s action, efficacy, and stability .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Netilmicin-Sulfat wird durch einen halbsynthetischen Prozess synthetisiert. Die Synthese beinhaltet die Modifikation von Gentamicin, einem weiteren Aminoglykosid-Antibiotikum.
Industrielle Produktionsmethoden
Die industrielle Produktion von Netilmicin-Sulfat beinhaltet großtechnische Fermentationsprozesse zur Herstellung der Gentamicin-Vorstufe, gefolgt von einer chemischen Modifikation, um Netilmicin zu erhalten. Das Endprodukt wird dann gereinigt und in seine Sulfatform umgewandelt, um Stabilität und Löslichkeit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Netilmicin-Sulfat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern, was möglicherweise seine Aktivität verändert.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, wodurch die Stabilität der Verbindung verbessert wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Modifikationen sicherzustellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Netilmicin, die jeweils möglicherweise unterschiedliche antibakterielle Eigenschaften haben. Diese Derivate werden untersucht, um Verbindungen mit verbesserter Wirksamkeit und reduzierter Toxizität zu identifizieren .
Wissenschaftliche Forschungsanwendungen
Netilmicin-Sulfat wird aufgrund seiner starken antibakteriellen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet. Zu seinen Anwendungen gehören:
Chemie: Wird als Referenzverbindung bei der Entwicklung neuer Antibiotika verwendet.
Biologie: Wird in Studien eingesetzt, um bakterielle Resistenzmechanismen zu verstehen.
Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung von Infektionen, die durch Antibiotika-resistente Bakterien verursacht werden.
Industrie: Wird bei der Entwicklung von antibakteriellen Beschichtungen und Materialien verwendet
Wirkmechanismus
Netilmicin-Sulfat entfaltet seine antibakterielle Wirkung, indem es an das bakterielle Ribosom bindet, genauer gesagt an die 30S-Untereinheit. Diese Bindung stört die Proteinsynthese, was zum Absterben der Bakterienzelle führt. Die Verbindung ist besonders wirksam gegen Bakterien, die eine Resistenz gegen andere Aminoglykoside entwickelt haben, wie z. B. Gentamicin .
Analyse Chemischer Reaktionen
Types of Reactions
Netilmicin sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Substitution: Substitution reactions are employed to introduce different substituents, which can improve the compound’s antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include various derivatives of netilmicin, each with potentially different antibacterial properties. These derivatives are studied to identify compounds with improved efficacy and reduced toxicity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gentamicin: Ein weiteres Aminoglykosid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber weniger wirksam gegen resistente Stämme.
Amikacin: Ein halbsynthetisches Derivat von Kanamycin, wirksam gegen ein breiteres Spektrum an Bakterien.
Tobramycin: Ähnlich wie Gentamicin, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit
Netilmicin-Sulfat ist einzigartig aufgrund seiner verstärkten Aktivität gegen Gentamicin-resistente Bakterien. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen, insbesondere im Kampf gegen Antibiotika-resistente Infektionen .
Eigenschaften
IUPAC Name |
methyl 2H-benzotriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFYUWSAZEJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NNN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561383 | |
| Record name | Methyl 2H-benzotriazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120723-06-0 | |
| Record name | Methyl 2H-benzotriazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-1,2,3-benzotriazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















